molecular formula C6H7N3O2 B13079939 6-Amino-8-hydroxy-5,7-diazaspiro[2.5]octa-5,7-dien-4-one

6-Amino-8-hydroxy-5,7-diazaspiro[2.5]octa-5,7-dien-4-one

Cat. No.: B13079939
M. Wt: 153.14 g/mol
InChI Key: SLANZZDELCYZBL-UHFFFAOYSA-N
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Description

6-amino-5,7-diazaspiro[25]oct-5-ene-4,8-dione is a spiro compound characterized by its unique structure, which includes a spiro junction between two rings

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

6-amino-5,7-diazaspiro[2.5]oct-6-ene-4,8-dione

InChI

InChI=1S/C6H7N3O2/c7-5-8-3(10)6(1-2-6)4(11)9-5/h1-2H2,(H3,7,8,9,10,11)

InChI Key

SLANZZDELCYZBL-UHFFFAOYSA-N

Canonical SMILES

C1CC12C(=O)NC(=NC2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione typically involves the reaction of aromatic amines with spiro diesters. One common method includes the reaction of aniline with a spiro diester under specific conditions, such as toluene at 60°C for 12 hours . The reaction may also involve the use of reagents like HOBT ammonium salt and EDCI in a solvent mixture of THF/DMF .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-amino-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Hydrogen gas (H₂) with Pd/C catalyst is commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

6-amino-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an inhibitor of specific enzymes or pathways.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione involves its interaction with molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of target molecules. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-5,7-diazaspiro[25]oct-5-ene-4,8-dione is unique due to its specific spiro junction and the presence of amino and diaza groups

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